1-(4-Methylphenyl)pyrrolidin-3-ol
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Overview
Description
“1-(4-Methylphenyl)pyrrolidin-3-ol” is a compound with the CAS Number: 99858-81-8 . It has a molecular weight of 177.25 and is a powder in its physical form . The IUPAC name for this compound is 1-(4-methylphenyl)-3-pyrrolidinol .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylphenyl)pyrrolidin-3-ol” is characterized by a five-membered pyrrolidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methylphenyl)pyrrolidin-3-ol” is a powder in its physical form . It has a melting point of 84-85 degrees Celsius .Scientific Research Applications
Analytical Toxicology
Pyrrolidinophenone derivatives, closely related to the structure of "1-(4-Methylphenyl)pyrrolidin-3-ol," have been extensively studied for their presence in biological fluids. Techniques such as enzymatic hydrolysis followed by solid-phase extraction have been developed to detect these derivatives at low detection limits in biological samples, demonstrating the compound's relevance in forensic and toxicological analyses (Synbulatov, Voronin, & Voronina, 2019).
Drug Discovery
In drug discovery, the pyrrolidine ring, a core element of "1-(4-Methylphenyl)pyrrolidin-3-ol," is utilized for its ability to enhance the pharmacophore space due to sp3-hybridization and contribute significantly to the stereochemistry and three-dimensional profile of bioactive molecules. This adaptability makes it a valuable scaffold for designing compounds targeting a wide array of human diseases (Li Petri et al., 2021).
Pharmacological Profile
The stereochemistry of phenylpiracetam, a structural analog based on the pyrrolidin-2-one pharmacophore, has been shown to significantly affect its pharmacological properties. This underscores the importance of stereochemistry in the development of CNS agents, highlighting the potential for "1-(4-Methylphenyl)pyrrolidin-3-ol" derivatives to facilitate memory processes and attenuate cognitive function impairments (Veinberg et al., 2015).
Future Directions
properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIXUZLFWTAEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pyrrolidin-3-ol |
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